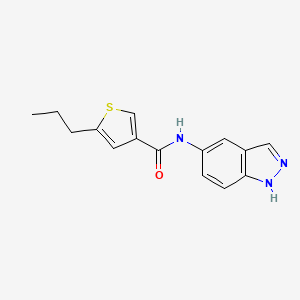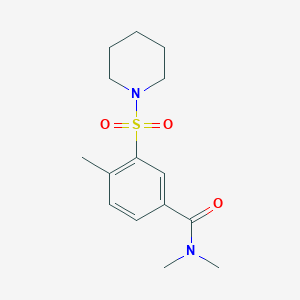![molecular formula C14H21NO B5493076 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5493076.png)
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide, also known as MPA, is a synthetic compound that belongs to the class of amides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide is not fully understood. However, it is believed to exert its effects through the modulation of neurotransmitter systems, particularly the dopamine and norepinephrine systems. 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to have various biochemical and physiological effects. In animal studies, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to have analgesic and anti-inflammatory effects. In addition, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to have potential neuroprotective effects, particularly in the context of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the effects of these neurotransmitters. However, one of the main limitations of using 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide in lab experiments is its potential toxicity. This compound has been shown to have neurotoxic effects at high doses, which can limit its use in certain studies.
Orientations Futures
There are several future directions for the study of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide. One potential direction is the investigation of this compound as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and cancer. Another potential direction is the study of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide as a research tool for the development of novel drugs that target the dopamine and norepinephrine systems. Additionally, further studies are needed to investigate the potential neuroprotective effects of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide and to determine the optimal dosing and administration regimens for this compound.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to produce 2-methylphenylacetyl chloride. This intermediate is then reacted with 1-(2-methylphenyl)propylamine to form the final product, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In neuroscience, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been studied for its effects on neurotransmitter systems, particularly the dopamine and norepinephrine systems. This compound has also been investigated for its potential use as a research tool in the field of drug discovery.
Propriétés
IUPAC Name |
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-13(15-14(16)10(2)3)12-9-7-6-8-11(12)4/h6-10,13H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMYRKFHKXEXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5493000.png)
![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5493006.png)
![4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine](/img/structure/B5493011.png)
![N-[3-(4-morpholinyl)propyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B5493015.png)
![(4aS*,8aS*)-2-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B5493021.png)
![4-morpholin-4-yl-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]pentanamide](/img/structure/B5493029.png)
![rel-(1R,5S,6r)-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B5493036.png)
![(2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenoxy)acetic acid](/img/structure/B5493040.png)

![3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide](/img/structure/B5493065.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5493068.png)
![N-(4-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5493083.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)
